Benzyl-bis(3-chloropropyl)amine

Description

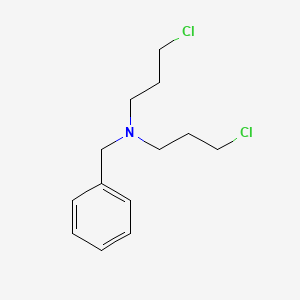

Benzyl-bis(3-chloropropyl)amine is a tertiary amine featuring a benzyl group attached to a nitrogen atom bonded to two 3-chloropropyl substituents. This chlorinated amine is hypothesized to serve as an intermediate in pharmaceutical or polymer synthesis, given its reactive chloropropyl groups and aromatic benzyl moiety.

Properties

Molecular Formula |

C13H19Cl2N |

|---|---|

Molecular Weight |

260.2 g/mol |

IUPAC Name |

N-benzyl-3-chloro-N-(3-chloropropyl)propan-1-amine |

InChI |

InChI=1S/C13H19Cl2N/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |

InChI Key |

JYGJSFVBCXHPLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCCl)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Tris(3-chloropropyl)amine, with three chloropropyl groups, offers higher reactivity but lower solubility in polar solvents due to its fully aliphatic structure.

Reactivity Profile

- Nucleophilic Substitution : The chlorine atoms on the chloropropyl groups are susceptible to displacement by nucleophiles (e.g., amines, hydroxyl groups), enabling the formation of quaternary ammonium compounds or polymer networks.

- Electrophilic Aromatic Substitution : The benzyl group may undergo reactions such as nitration or sulfonation, though this is less common due to deactivation by the electron-withdrawing chlorine atoms.

Industrial Relevance

- Pharmaceutical Intermediates : Compounds like N-(3-chloropropyl) amine are implicated in the formation of drug impurities, necessitating stringent process controls during synthesis .

- Surfactant Precursors : Chloropropyl amines can be quaternized to produce cationic surfactants, similar to lauroylamide propyl betaine (LAB) used in foam stabilization .

Physicochemical Properties and Stability

While direct data on this compound is scarce, inferences can be drawn from analogs:

- Molecular Weight : Estimated at ~260 g/mol, higher than N-(3-chloropropyl) butylamine (~148 g/mol) due to the benzyl group.

- Solubility: Likely low water solubility due to the hydrophobic benzyl moiety; soluble in organic solvents like ethanol or dichloromethane.

- Stability : Chloropropyl groups may hydrolyze under acidic or basic conditions, requiring inert storage environments.

Research Findings and Industrial Relevance

Recent studies highlight the importance of controlling chloropropyl amine impurities in drug synthesis. For example, trace amounts of N-(3-chloropropyl) butylamine in dronedarone hydrochloride necessitate upstream process optimization to meet regulatory standards . This compound’s dual functionality (aromatic + aliphatic) positions it as a versatile intermediate, though further research is needed to quantify its stability and reaction kinetics.

Its comparison with analogs underscores the impact of substituent choice on physicochemical behavior, toxicity, and industrial utility. Future studies should prioritize empirical data collection to validate hypothesized properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.